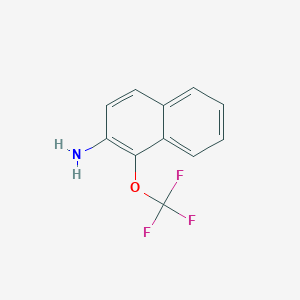
(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative featuring a pyrimidine ring substituted with a piperazinone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with suitable aldehydes or ketones.
Introduction of the Piperazinone Moiety: The piperazinone group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the pyrimidine ring.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazinone group, resulting in reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the piperazinone moiety.
Reduction Products: Reduced forms of the pyrimidine ring or piperazinone group.
Substitution Products: New carbon-carbon bonded compounds formed via Suzuki-Miyaura coupling.
科学的研究の応用
Chemistry:
Catalysis: The boronic acid group makes this compound useful in catalytic processes, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
類似化合物との比較
- (5-(3-Oxopiperazin-1-yl)pyrimidin-4-yl)boronic acid
- (5-(3-Oxopiperazin-1-yl)pyrimidin-5-yl)boronic acid
Uniqueness:
- Structural Features: The specific positioning of the boronic acid group and the piperazinone moiety in (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid provides unique reactivity and interaction profiles compared to its analogs.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic applications.
特性
分子式 |
C8H11BN4O3 |
|---|---|
分子量 |
222.01 g/mol |
IUPAC名 |
[5-(3-oxopiperazin-1-yl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H11BN4O3/c14-7-5-13(2-1-10-7)6-3-11-8(9(15)16)12-4-6/h3-4,15-16H,1-2,5H2,(H,10,14) |
InChIキー |
RBLOBEGVSHSQNG-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=C(C=N1)N2CCNC(=O)C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-Dihydrospiro[indene-2,3'-piperidine] hydrochloride](/img/structure/B11881536.png)
![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11881537.png)

![1,2,3,6-Tetrahydroindolizino[6,7-b]indol-5-one](/img/structure/B11881551.png)



![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)




